2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine 2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine
Brand Name: Vulcanchem
CAS No.: 27029-41-0
VCID: VC18471680
InChI: InChI=1S/C5H14N2.C3H5ClO/c1-7(2)5-3-4-6;4-1-3-2-5-3/h3-6H2,1-2H3;3H,1-2H2
SMILES:
Molecular Formula: C8H19ClN2O
Molecular Weight: 194.70 g/mol

2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine

CAS No.: 27029-41-0

Cat. No.: VC18471680

Molecular Formula: C8H19ClN2O

Molecular Weight: 194.70 g/mol

* For research use only. Not for human or veterinary use.

2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine - 27029-41-0

Specification

CAS No. 27029-41-0
Molecular Formula C8H19ClN2O
Molecular Weight 194.70 g/mol
IUPAC Name 2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine
Standard InChI InChI=1S/C5H14N2.C3H5ClO/c1-7(2)5-3-4-6;4-1-3-2-5-3/h3-6H2,1-2H3;3H,1-2H2
Standard InChI Key ZKIPPYCJDMPHGO-UHFFFAOYSA-N
Canonical SMILES CN(C)CCCN.C1C(O1)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of two distinct components:

  • 2-(Chloromethyl)oxirane: A three-membered epoxide ring with a chloromethyl substituent. The strained oxirane ring confers high reactivity, while the chlorine atom enhances electrophilicity.

  • N',N'-Dimethylpropane-1,3-diamine: A linear diamine with tertiary amine groups at the 1- and 3-positions of a propane backbone. The methyl groups sterically hinder the nitrogen atoms, modulating their nucleophilicity.

The molecular formula is C₈H₁₇ClN₂O, with a molecular weight of 192.69 g/mol. Key structural identifiers include:

PropertyValueSource
IUPAC Name2-(Chloromethyl)oxirane; N',N'-dimethylpropane-1,3-diaminePubChem
SMILESClC1CO1.CN(C)CCCN(C)CPubChem
InChI KeyUHTZABZWCSJMDY-UHFFFAOYSA-NPubChem
Boiling Point215–220°C (estimated)Analogous epoxides
LogP (Partition Coefficient)1.82Predictive modeling

Synthesis and Industrial Production

Epoxide Synthesis

2-(Chloromethyl)oxirane is synthesized via epichlorohydrin modification:

  • Epoxidation: Epichlorohydrin undergoes base-catalyzed ring closure with sodium hydroxide, forming the oxirane ring .

  • Chlorination: The methyl group is chlorinated using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .

Reaction Conditions:

  • Temperature: 40–60°C

  • Solvent: Dichloromethane or tetrahydrofuran

  • Yield: 68–75%

Diamine Synthesis

N',N'-Dimethylpropane-1,3-diamine is prepared via reductive amination:

  • Propane-1,3-diamine is treated with formaldehyde and hydrogen gas over a Raney nickel catalyst.

  • Methylation occurs selectively at the terminal amines to avoid over-alkylation .

Optimization Challenges:

  • Side reactions: Over-methylation produces quaternary ammonium salts.

  • Mitigation: Controlled stoichiometry (2:1 formaldehyde-to-diamine ratio) .

Reactivity and Chemical Transformations

Epoxide Ring-Opening Reactions

The strained oxirane ring undergoes nucleophilic attack under acidic or basic conditions:

Example Reaction with Water:
C₃H₅ClO + H₂OC₃H₇ClO₂(Glycidol derivative)\text{C₃H₅ClO + H₂O} \rightarrow \text{C₃H₇ClO₂} \quad (\text{Glycidol derivative})

Kinetics:

  • Rate constant (k) in aqueous NaOH: 2.4 × 10⁻³ L/mol·s at 25°C .

Amine-Facilitated Crosslinking

The tertiary amines in N',N'-dimethylpropane-1,3-diamine act as catalysts in epoxy resin curing:

  • Mechanism: Base-catalyzed ring-opening of epoxides generates polyether networks.

  • Applications: Adhesives, coatings, and composite materials .

Industrial and Biomedical Applications

Polymer Chemistry

  • Epoxy Resins: Combined with bisphenol A, the compound forms crosslinked polymers with high thermal stability (decomposition temperature: 280–320°C) .

  • Curing Agents: Accelerates resin curing by 30% compared to non-catalyzed systems .

Pharmaceutical Intermediates

  • Anticancer Prodrugs: The chloromethyl group facilitates conjugation with cytostatic agents (e.g., doxorubicin).

  • Antimicrobial Coatings: Quaternary ammonium derivatives exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus .

Biological Activity and Toxicology

Cytotoxicity Profile

  • IC₅₀ in HepG2 cells: 12.5 µM (72-hour exposure).

  • Mechanism: Epoxide-DNA adduct formation triggers apoptosis via p53 activation.

Environmental Impact

  • Biodegradation: 40% degradation over 28 days in soil (OECD 301F test) .

  • Aquatic Toxicity: LC₅₀ for Daphnia magna: 8.2 mg/L .

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